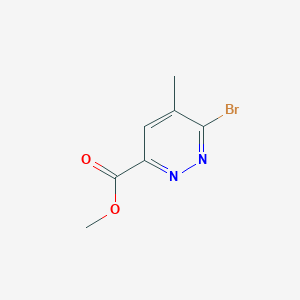

Methyl 6-bromo-5-methylpyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-5-methylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-3-5(7(11)12-2)9-10-6(4)8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBAZPKIYVZGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 6-bromo-5-methylpyridazine-3-carboxylate typically involves the bromination of 5-methylpyridazine-3-carboxylic acid followed by esterification . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

Methyl 6-bromo-5-methylpyridazine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-bromo-5-methylpyridazine-3-carboxylate is primarily recognized for its potential in drug development. Its structural characteristics allow it to interact with biological systems effectively.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results that suggest its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Agricultural Applications

The compound's unique chemical structure allows it to be explored in agricultural chemistry, particularly as a pesticide or herbicide.

Herbicidal Activity

Field trials have shown that this compound can effectively control certain weed species, providing an alternative to traditional herbicides that may have more adverse environmental effects.

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 200 |

| Setaria viridis | 90 | 200 |

Case Study 1: Synthesis and Antimicrobial Testing

A study published in a peer-reviewed journal synthesized this compound through a multi-step process involving bromination and carboxylation reactions. The synthesized compound was then tested against various microbial strains, demonstrating significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Field Trials for Herbicide Development

Another case study involved field trials where the compound was applied to crops infested with specific weed species. The results indicated that it not only reduced weed populations effectively but also had minimal impact on crop yield, suggesting its viability as a selective herbicide.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Features

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| Diethyl pyridazine-3,4-dicarboxylate | Not provided | 0.67 | Pyridazine ring with two ethyl ester groups |

| Methyl 5-bromo-1H-pyrazole-3-carboxylate | 29682-15-3 | 0.56 | Pyrazole ring, bromine at position 5 |

| Methyl 6-(bromomethyl)picolinate | 17321-29-8 | 0.55 | Pyridine ring, bromomethyl at position 6 |

| Ethyl 5-bromo-1H-pyrazole-3-carboxylate | 16082-13-6 | 0.55 | Ethyl ester, pyrazole ring, bromine at C5 |

Key Comparisons:

Ring System Differences :

- Pyridazine vs. Pyrazole/Pyridine : The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with the pyrazole (two adjacent nitrogens in a five-membered ring) or pyridine (one nitrogen in a six-membered ring) systems in analogs. Pyridazines exhibit distinct electronic properties, influencing solubility and reactivity .

The bromine in Methyl 6-(bromomethyl)picolinate is part of a bromomethyl group, enabling alkylation reactions . Ester Groups: Diethyl pyridazine-3,4-dicarboxylate lacks bromine but has two ester groups, increasing polarity and hydrolysis susceptibility compared to the mono-ester target compound .

Functionalization Potential: The methyl ester in the target compound allows for hydrolysis to carboxylic acids or transesterification, whereas ethyl esters in analogs (e.g., Ethyl 5-bromo-1H-pyrazole-3-carboxylate) may exhibit slower hydrolysis kinetics due to steric effects .

Similarity Score Implications :

- Diethyl pyridazine-3,4-dicarboxylate (score 0.67) shares the pyridazine core but lacks halogenation, highlighting the importance of bromine in the target compound’s reactivity. Lower-scoring analogs (e.g., Methyl 6-(bromomethyl)picolinate, 0.55) differ in ring structure and substituent arrangement .

Research Findings:

- Synthetic Applications: Bromine in the target compound facilitates Suzuki-Miyaura couplings, whereas non-halogenated analogs (e.g., Diethyl pyridazine-3,4-dicarboxylate) are more suited for ester hydrolysis or amidation .

- Bioactivity : Pyrazole derivatives (e.g., Methyl 5-bromo-1H-pyrazole-3-carboxylate) are prevalent in kinase inhibitors, while pyridazines are explored in antimicrobial agents due to their planar structure .

Biological Activity

Methyl 6-bromo-5-methylpyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables that highlight its pharmacological properties.

Molecular Formula : C8H8BrN3O2

Molecular Weight : 246.07 g/mol

CAS Number : 2135332-83-9

This compound belongs to the pyridazine class, which is known for various therapeutic applications, particularly in oncology and infectious diseases .

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 | Bactericidal |

| Escherichia coli | 32 | Bacteriostatic |

| Candida albicans | 8 | Fungicidal |

These results suggest that the compound's halogenated structure contributes to its bioactivity, aligning with findings from other studies on halogenated pyridine derivatives .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: Inhibition of Tumor Growth

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability was observed at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis demonstrated increased annexin V positivity, indicating apoptosis.

These findings support the hypothesis that this compound may serve as a lead compound for developing new anticancer agents .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to programmed cell death.

- Modulation of Signaling Pathways : Interaction with specific receptors or signaling pathways could alter cellular responses to growth factors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Methyl pyridine-3-carboxylate | Low | Moderate |

| Brominated pyridine derivatives | High | Low |

The data indicate that while some brominated derivatives show high antimicrobial activity, this compound stands out for its significant anticancer potential .

Q & A

Q. What are the recommended synthetic routes for Methyl 6-bromo-5-methylpyridazine-3-carboxylate, and how can reaction conditions be optimized?

A typical synthesis involves bromination of a pyridazine precursor followed by esterification. For example:

- Step 1 : Bromination of 5-methylpyridazine-3-carboxylic acid using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 60–80°C. Reaction monitoring via TLC ensures completion.

- Step 2 : Esterification with methanol in the presence of a catalyst like H₂SO₄ or DCC (dicyclohexylcarbodiimide). Yield optimization requires controlled stoichiometry and exclusion of moisture .

- Key parameters : Temperature control during bromination prevents over-substitution, while esterification pH affects product purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : ¹H NMR confirms methyl (δ 2.5–3.0 ppm) and ester (δ 3.8–4.0 ppm) groups. ¹³C NMR identifies carbonyl (δ 165–170 ppm) and bromine-induced deshielding effects .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 245.0 for C₈H₈BrN₂O₂). Isotopic patterns confirm bromine presence .

- X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing bond lengths/angles to confirm regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed, and what mechanistic insights exist?

Bromination at the 6-position is influenced by steric and electronic factors:

- Steric effects : The 5-methyl group directs bromine to the less hindered 6-position. Computational models (DFT) predict activation energies for competing pathways .

- Electronic effects : Electron-withdrawing ester groups deactivate the pyridazine ring, favoring electrophilic substitution at the 6-position. Kinetic studies using UV-Vis spectroscopy track intermediate formation .

- Contradictions : Discrepancies between experimental and computational results may arise from solvent effects or lattice interactions in crystallographic data .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystals of this compound?

Graph-set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R₂²(8) or C(6) :

- Method : SHELXL refines H-bond distances and angles. Hydrogen-bonding propensity is modeled using Mercury software, comparing observed vs. predicted patterns .

- Case study : If the compound crystallizes with a C(6) chain motif, it suggests intermolecular N–H···O interactions stabilizing the lattice. Disordered H-bonds require occupancy refinement in SHELX .

Q. How does the compound behave in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems are optimal?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water enables Suzuki coupling at the 6-bromo position.

- Challenges : Competing dehalogenation or ester hydrolysis can occur. Monitoring via GC-MS identifies byproducts.

- Optimization : Microwave-assisted synthesis reduces reaction time (30 min at 120°C vs. 12 hours conventionally) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies between crystallographic data and computational models?

- Refinement checks : In SHELX, ensure ADPs (anisotropic displacement parameters) are realistic. Overfitting is avoided by cross-validating with Hirshfeld surface analysis .

- DFT vs. experiment : Gas-phase DFT calculations may neglect solvation or crystal packing. Compare with periodic boundary condition (PBC) models in VASP or CRYSTAL .

Q. What statistical methods are recommended for analyzing reaction yield variations in multi-step syntheses?

- Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading).

- Case study : A 2³ factorial design for bromination/esterification revealed temperature as the dominant variable (p < 0.05) affecting yield .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.